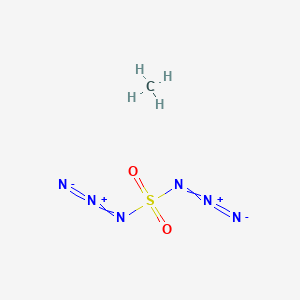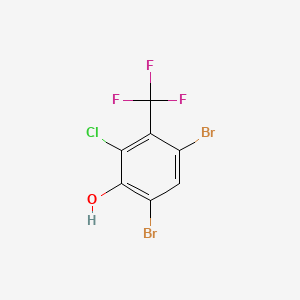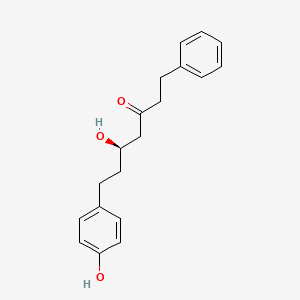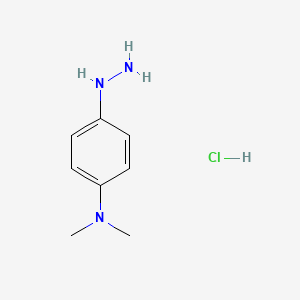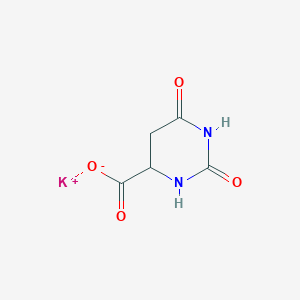
potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a white to light yellow crystalline powder that is slightly soluble in water and has a molecular formula of C5H3KN2O4 . This compound is known for its role as a nutritional supplement and its potential therapeutic applications, particularly in improving liver function and promoting the repair of liver cells .
准备方法
Synthetic Routes and Reaction Conditions
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate can be synthesized through the reaction of orotic acid with potassium hydroxide. The reaction typically involves dissolving orotic acid in water, followed by the addition of potassium hydroxide to form the potassium salt. The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then dried and packaged for distribution .
化学反应分析
Types of Reactions
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyrimidine compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
科学研究应用
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications, including:
作用机制
The mechanism of action of potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate involves its role as a precursor in the biosynthesis of nucleotides. It is converted into orotidine-5’-monophosphate (OMP) and subsequently into uridine monophosphate (UMP), which are essential components of RNA and DNA. This pathway is crucial for cellular replication and repair . The compound’s effects on liver function are attributed to its ability to enhance the synthesis of nucleotides, thereby promoting the repair and regeneration of liver cells .
相似化合物的比较
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Sodium orotate: Similar to potassium orotate but with sodium as the counterion.
Orotic acid: The parent compound of potassium orotate, used in similar applications but without the potassium ion.
This compound is unique due to its specific role in nucleotide biosynthesis and its potential therapeutic applications, particularly in liver health .
属性
分子式 |
C5H5KN2O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
potassium;2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C5H6N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 |
InChI 键 |
SRSGGWMWXVQKTC-UHFFFAOYSA-M |
规范 SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




